Physical and chemical properties of 2-(4-Nitrophenyl)thiophene
Physical and chemical properties of 2-(4-Nitrophenyl)thiophene
An In-Depth Technical Guide to the Physical and Chemical Properties of 2-(4-Nitrophenyl)thiophene
Introduction: Significance of Functionalized Thiophenes
Thiophene, a five-membered, sulfur-containing aromatic heterocycle, serves as a privileged scaffold in the realms of medicinal chemistry and materials science.[1][2][3] Its structural similarity to benzene allows it to act as a bioisostere, leading to its incorporation into numerous FDA-approved drugs with activities ranging from anti-inflammatory to anticancer and antiviral.[2][3][4] The thiophene nucleus is not merely a passive structural component; its electron-rich nature and versatile reactivity allow for extensive functionalization, enabling the fine-tuning of a molecule's electronic, optical, and pharmacological properties.[1][5]
This guide focuses on a specific, functionally rich derivative: 2-(4-Nitrophenyl)thiophene . This molecule is of significant interest as it combines the electron-donating character of the thiophene ring with the potent electron-withdrawing and photoactive properties of the nitrophenyl group.[6] This electronic dichotomy makes it a valuable building block for advanced materials, such as those used in solar cells, and a versatile intermediate for the synthesis of more complex molecules in drug discovery programs.[6][7] Understanding its core physicochemical properties, synthesis, and reactivity is paramount for researchers looking to exploit its potential.
PART 1: Synthesis and Purification
The most prevalent and efficient method for synthesizing 2-(4-Nitrophenyl)thiophene is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9] This Nobel Prize-winning reaction provides a robust pathway for forming carbon-carbon bonds between aryl halides and organoboron compounds, demonstrating excellent functional group tolerance and typically high yields.[8][9][10]
Synthetic Rationale: The Suzuki-Miyaura Coupling
The choice of the Suzuki coupling is predicated on its reliability and the commercial availability of the starting materials: 2-bromothiophene and 4-nitrophenylboronic acid. The palladium catalyst facilitates a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form the desired C-C bond, while the base is crucial for activating the boronic acid component for transmetalation.[8][9]
Workflow for Suzuki-Miyaura Synthesis
Caption: Workflow for the synthesis of 2-(4-Nitrophenyl)thiophene.
Detailed Experimental Protocol
This protocol is a representative example adapted from established methodologies for Suzuki couplings involving thiophene derivatives.[7][11]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromothiophene (1.0 eq), 4-nitrophenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Solvent Addition & Degassing: Add a 4:1 mixture of toluene and water. Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes. Causality: This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the mixture to 90 °C and stir vigorously under an inert atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.[7]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield 2-(4-Nitrophenyl)thiophene as a solid.
PART 2: Physicochemical and Spectroscopic Properties
The structural and electronic characteristics of 2-(4-Nitrophenyl)thiophene have been determined through a combination of physical measurements and spectroscopic analysis.
Core Physical and Chemical Properties
The fundamental properties of the molecule are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-(4-nitrophenyl)thiophene | [12] |
| CAS Number | 59156-21-7 | [12] |
| Molecular Formula | C₁₀H₇NO₂S | [12] |
| Molecular Weight | 205.23 g/mol | [12] |
| Melting Point | 138 °C | [13] |
| Appearance | Yellow solid (typical) | [14] |
| Boiling Point | 338.8±17.0 °C (Predicted) | [13] |
| Density | 1.315±0.06 g/cm³ (Predicted) | [13] |
Spectroscopic Characterization
Spectroscopic analysis provides a detailed fingerprint of the molecule, confirming its structure and electronic nature. While specific experimental spectra for this exact compound are not universally published, a reliable profile can be constructed based on established principles for thiophene and nitrobenzene derivatives.[15][16][17]
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the carbon-hydrogen framework.
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¹H NMR: The proton NMR spectrum will show two distinct sets of signals in the aromatic region. The protons on the thiophene ring are expected to appear as doublets or multiplets, influenced by their position relative to the sulfur atom and the phenyl substituent. The protons on the nitrophenyl ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring, significantly downfield due to the electron-withdrawing effect of the nitro group.
| Predicted ¹H NMR Data | |
| Chemical Shift (δ, ppm) | Assignment & Rationale |
| 7.2 - 7.6 | Thiophene ring protons. Their exact shifts depend on the coupling constants and the electronic push-pull between the two rings. |
| 7.7 - 7.9 | Phenyl protons ortho to the thiophene ring (doublet). |
| 8.2 - 8.4 | Phenyl protons ortho to the nitro group (doublet). These are the most deshielded protons due to the strong anisotropy and withdrawing nature of the NO₂ group. |
-
¹³C NMR: The carbon NMR will show distinct signals for each unique carbon atom. The carbon atoms of the nitrophenyl ring attached to the nitro group and the thiophene ring will be significantly deshielded.
| Predicted ¹³C NMR Data | |
| Chemical Shift (δ, ppm) | Assignment & Rationale |
| 120 - 130 | Thiophene ring carbons and the phenyl carbons ortho to the thiophene. |
| 140 - 150 | Quaternary carbons: the thiophene carbon attached to the phenyl ring and the phenyl carbon attached to the nitro group. These are typically the most downfield aromatic signals. |
2.2.2 Infrared (IR) Spectroscopy
IR spectroscopy identifies the key functional groups present in the molecule.
| Key IR Absorption Bands | |
| Wavenumber (cm⁻¹) | Assignment of Vibrational Mode |
| 3100 - 3000 | Aromatic C-H stretching vibrations from both the thiophene and phenyl rings.[17][18][19] |
| 1560 - 1490 | Asymmetric NO₂ stretch. This is a strong, characteristic band for nitro compounds.[17] |
| 1370 - 1310 | Symmetric NO₂ stretch. Also a strong, characteristic band.[17] |
| 1600 - 1450 | Aromatic C=C ring stretching vibrations. |
| ~850 | C-H out-of-plane bending for a 1,4-disubstituted benzene ring. |
| 750 - 690 | Thiophene ring C-S stretching and ring bending vibrations.[18] |
2.2.3 UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. For 2-(4-Nitrophenyl)thiophene, the spectrum is expected to show intense absorption bands corresponding to π → π* transitions. The conjugation between the thiophene and nitrophenyl rings creates an extended π-system, shifting the absorption maxima to longer wavelengths (a bathochromic shift) compared to the individual chromophores.[6][20] The strong intramolecular charge transfer character from the electron-rich thiophene to the electron-poor nitrophenyl group will result in a strong absorption band in the UV or near-visible region.[6][21]
PART 3: Chemical Reactivity and Potential Applications
The reactivity of 2-(4-Nitrophenyl)thiophene is governed by the interplay of its two distinct moieties. The molecule possesses two primary sites for chemical transformation: the thiophene ring and the nitro group.
Key Reactivity Pathways
Caption: Primary reactivity pathways for 2-(4-Nitrophenyl)thiophene.
-
Electrophilic Aromatic Substitution: The thiophene ring is significantly more reactive towards electrophiles than benzene.[5] Substitution occurs preferentially at the C5 position (the other position adjacent to the sulfur atom), which is activated by the heteroatom. The electron-withdrawing nitrophenyl group at the C2 position will somewhat deactivate the ring but still direct incoming electrophiles to the C5 position. Common electrophilic substitutions include halogenation, nitration, and sulfonation.[3][5]
-
Reduction of the Nitro Group: The nitro group is a highly versatile functional handle that can be readily reduced to an amino group (-NH₂) using various reagents, such as tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation (H₂ over Pd/C).[22] This transformation yields 2-(4-aminophenyl)thiophene, a key precursor for the synthesis of dyes, pharmaceuticals, and polymers. The resulting amino group can undergo a wide range of further reactions (e.g., diazotization, acylation).
Potential Applications in Research and Development
The unique structure of 2-(4-Nitrophenyl)thiophene makes it a valuable compound for several applications:
-
Drug Discovery: As a "thiophene-biaryl" motif, it serves as a scaffold for developing novel therapeutic agents. The thiophene ring is a known pharmacophore, and the nitro group can be reduced to an amine to serve as an attachment point for other functionalities to explore structure-activity relationships (SAR).[1][2][23] Thiophene derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][23]
-
Materials Science: The molecule is described as photoactive, with potential use as a functional component in solar cells or other optoelectronic devices.[6] The inherent donor-acceptor structure facilitates intramolecular charge transfer upon photoexcitation, a key process for organic photovoltaic materials.
-
Synthetic Intermediates: It is a valuable building block in organic synthesis, providing a platform to access a variety of more complex substituted biaryl-heterocyclic systems through the reactivity pathways described above.
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